molecular formula C5H9NS B15323269 2-Methylcyclopropane-1-carbothioamide

2-Methylcyclopropane-1-carbothioamide

Cat. No.: B15323269
M. Wt: 115.20 g/mol
InChI Key: GXXZWCVMSQNCGP-UHFFFAOYSA-N
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Description

2-Methylcyclopropane-1-carbothioamide is an organic compound with the molecular formula C5H9NS It is a derivative of cyclopropane, featuring a methyl group and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclopropane-1-carbothioamide typically involves the reaction of cyclopropane derivatives with thiourea or related reagents. One common method is the reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield the carbothioamide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopropane-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylcyclopropane-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylcyclopropane-1-carbothioamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylcyclopropane-1-carbothioamide is unique due to the presence of both a methyl group and a carbothioamide group on the cyclopropane ring

Properties

Molecular Formula

C5H9NS

Molecular Weight

115.20 g/mol

IUPAC Name

2-methylcyclopropane-1-carbothioamide

InChI

InChI=1S/C5H9NS/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H2,6,7)

InChI Key

GXXZWCVMSQNCGP-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=S)N

Origin of Product

United States

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